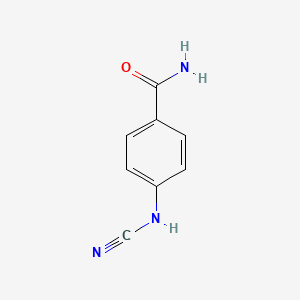

4-(Cyanoamino)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

74615-31-9 |

|---|---|

Molecular Formula |

C8H7N3O |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

4-(cyanoamino)benzamide |

InChI |

InChI=1S/C8H7N3O/c9-5-11-7-3-1-6(2-4-7)8(10)12/h1-4,11H,(H2,10,12) |

InChI Key |

VLKRVGQWKJXFJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC#N |

Origin of Product |

United States |

Contextualization Within Benzamide Derivatives Research

Benzamide (B126) and its derivatives represent a cornerstone in synthetic and medicinal chemistry. These compounds, characterized by a benzene (B151609) ring attached to an amide functional group, are prevalent substructures in a multitude of pharmaceutical agents and are valuable building blocks in organic synthesis. nih.gov The research into benzamide derivatives is extensive, with a focus on developing novel synthetic routes and exploring their potential as therapeutic agents. For instance, various N-substituted benzamide derivatives have been designed and synthesized, showing promising anti-proliferative activity against several cancer cell lines. researchgate.net

The synthesis of benzamides can be achieved through various methods, including the hydrolysis of aromatic nitriles, interconversions of carboxylic acid derivatives, and Friedel-Crafts-type reactions. nih.gov A notable development has been the use of cyanoguanidine as a reagent for the direct Friedel-Crafts carboxamidation of arenes in the presence of a Brønsted superacid, offering a direct route to benzamide derivatives. nih.gov This highlights the continuous effort to find efficient and practical synthetic pathways for this important class of compounds. The study of 4-(Cyanoamino)benzamide is thus embedded in this broader effort to expand the chemical space and functional diversity of benzamide-based structures.

Significance of the Cyanoamino Moiety in Chemical Science

The cyanoamino group (-NH-CN) is a unique functional group that imparts specific electronic and structural properties to a molecule. The nitrile (cyano) group is a potent electron-withdrawing group, which can significantly influence the reactivity and properties of the parent molecule. In medicinal chemistry, the nitrile group is a versatile pharmacophore found in numerous approved drugs. nih.gov It can act as a bioisostere for other functional groups, such as ketones, and can engage in crucial polar interactions with biological targets. nih.gov

The N-cyanoguanidine functionality, which is related to the cyanoamino group, has been incorporated into several drugs and drug candidates. nih.gov The presence of the cyano group in these structures significantly alters the basicity of the nitrogen atoms, affecting their ionization state and hydrogen bonding capabilities at physiological pH. nih.gov This modulation of physicochemical properties is a key strategy in drug design. The cyanoamino moiety can be considered a bioisostere for other groups like thiourea (B124793) or amides, allowing for the fine-tuning of a molecule's biological activity. nih.gov The chemical reactions involving cyanoamino acids and their derivatives are a subject of interest in biochemical pathways. nih.gov Furthermore, cyanamides participate in various chemical transformations, including cycloaddition reactions, making them useful intermediates in the synthesis of diverse heterocyclic compounds. nih.gov

Historical Development and Key Milestones in 4 Cyanoamino Benzamide Research

Established Synthetic Pathways for this compound

The construction of the this compound molecule can be achieved through various synthetic strategies, ranging from traditional multi-step sequences to more advanced one-pot procedures.

Multi-step synthesis provides a conventional and reliable route to complex molecules like this compound, allowing for the purification of intermediates at each stage. A common strategy involves the initial synthesis of a substituted benzamide followed by functional group interconversion.

A plausible pathway starts from readily available p-nitrobenzoic acid. The synthesis generally involves three key transformations:

Amide Formation: The carboxylic acid group of p-nitrobenzoic acid is converted to a primary amide. This can be achieved by first converting the acid to a more reactive species like an acyl chloride (e.g., using thionyl chloride or triphosgene) followed by amination with ammonia. google.com

Nitro Group Reduction: The nitro group of the resulting p-nitrobenzamide is reduced to a primary amine to yield 4-aminobenzamide (B1265587). A common method for this reduction is using iron powder in an acidic medium or catalytic hydrogenation. google.comgoogle.com

Cyanoamination: The final step involves the conversion of the 4-amino group to the 4-cyanoamino functionality. This can be accomplished by reacting 4-aminobenzamide with cyanogen (B1215507) bromide (BrCN) or a similar cyanating agent.

The order of these steps can be critical. For instance, attempting to introduce the cyanoamino group before the amidation of the carboxylic acid could lead to undesired side reactions. The principles of electrophilic aromatic substitution also dictate that the order of introducing substituents onto the benzene ring is crucial for achieving the desired substitution pattern. libretexts.org Automated platforms based on flow chemistry have also been developed to streamline multi-step syntheses, allowing for different synthetic routes to be tested without reconfiguring the hardware. fu-berlin.de

To improve efficiency, reduce waste, and save time, one-pot and cascade reactions have emerged as powerful strategies in organic synthesis. numberanalytics.com These reactions combine multiple transformation steps in a single flask, avoiding the isolation of intermediates. 20.210.105

While a specific one-pot synthesis for this compound is not prominently reported, methodologies for related benzamide analogues are well-documented and demonstrate the potential of this approach. For example, a robust tandem catalyst based on a core-shell structured zeolite has been used for the one-pot synthesis of benzamide from benzaldehyde, ammonia, and hydrogen peroxide. rsc.org Another efficient one-pot method produces 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid in high yields (87-94%) by combining three steps (benzoxazine-dione formation, aminolysis, and halogenation) without isolating intermediates. sioc-journal.cn Cascade reactions, which involve a sequence of intramolecular reactions, have also been cleverly designed to construct complex polycyclic systems in a single operation. 20.210.105mdpi.com

Table 1: Examples of One-Pot Syntheses for Benzamide Analogues

| Product | Starting Materials | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Benzamide | Benzaldehyde, Ammonia, H₂O₂ | Rh(OH)₃/TS-1@KCC-1 | Tandem ammoximation and oxime rearrangement. | rsc.org |

| 2-Amino-5-halogenated-N,3-dimethylbenzamides | 2-Amino-3-methylbenzoic acid, Bis(trichloromethyl) carbonate, Methylamine, NCS/NBS/NIS | None | Three steps in one pot; high overall yield. | sioc-journal.cn |

| Quinazolinones / Benzamides | 2-Aminobenzamide, Aromatic benzoyl chlorides | SBA-Pr-SO₃H (nano solid acid) | Solvent-free conditions; catalyst acts as a nano-reactor. | orientjchem.org |

| 4-Arylpyrazolo[3,4-b]pyridin-6-ones | 5-Aminopyrazoles, 4-Arylidene-2-phenyloxazol-5(4H)-ones | t-BuOK/DMSO | Involves elimination of a benzamide molecule. | beilstein-journals.org |

The formation of the amide bond is a fundamental transformation, and numerous catalytic methods have been developed to facilitate this reaction under milder and more efficient conditions than traditional coupling reagents. researchgate.net

Brønsted Superacid Catalysis : A direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine has been reported. nih.gov This reaction proceeds in the presence of an excess of a Brønsted superacid like triflic acid, suggesting the involvement of a highly reactive superelectrophilic intermediate. nih.gov

Heterogeneous Catalysis : To simplify catalyst recovery and reuse, solid acid catalysts have been employed. A catalyst comprising a Lewis acidic ionic liquid immobilized on diatomite earth has been used for the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering a green and rapid pathway to benzamides. researchgate.net Similarly, sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H) acts as an efficient, reusable nano-reactor for benzamide synthesis. orientjchem.org

Organocatalysis : N-heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts for constructing various molecular frameworks, including those found in medicinally relevant molecules. rsc.org Other organocatalytic approaches combine the catalyst with a substoichiometric amount of an activating agent to achieve amide bond formation under mild, open-air conditions. researchgate.net

Table 2: Comparison of Catalytic Methods for Benzamide Formation

| Catalytic System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Cyanoguanidine / Triflic Acid | Friedel-Crafts Carboxamidation | Direct conversion of arenes to benzamides. | nih.gov |

| Diatomite earth@IL/ZrCl₄ | Direct Condensation | Green, reusable catalyst, ultrasonic irradiation. | researchgate.net |

| SBA-Pr-SO₃H | Condensation | Efficient, reusable nano-reactor, solvent-free. | orientjchem.org |

| Organocatalyst + Activating Agent | Direct Amidation | Mild conditions (room temp, open air), green solvents. | researchgate.net |

Derivatization and Scaffold Modification of the this compound Core

Modifying the core structure of this compound is essential for tuning its chemical properties and exploring its potential applications. This involves studying the impact of substituents and introducing new chemical entities, such as heterocyclic rings.

The electronic nature and position of substituents on the benzamide ring can significantly influence reaction outcomes.

Electronic Effects : In a study on the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones, it was observed that the presence of electron-donating groups (e.g., methoxy) on the C-4 aryl substituent led to a reduction in product yields. beilstein-journals.org Conversely, research on the fragmentation of 4-nitrobenzyl carbamates found that electron-donating substituents on the benzyl (B1604629) ring accelerated the rate of fragmentation following reduction of the nitro group. rsc.org This acceleration is attributed to the stabilization of the positive charge that develops on the benzylic carbon during the reaction mechanism. rsc.org

Steric Effects & Directing Effects : In multi-step syntheses involving electrophilic aromatic substitution, the existing substituents on the ring dictate the position of incoming groups. Meta-directing groups must be introduced before ortho/para-directing groups if a meta-disubstituted product is desired. libretexts.org The steric hindrance from bulky substituents can also affect reaction rates and the regioselectivity of the product distribution.

Heterocyclic compounds are ubiquitous in pharmacologically active molecules, and their incorporation into the benzamide scaffold can impart significant biological activity. nih.govtezu.ernet.in Various strategies have been developed to synthesize benzamide derivatives bearing heterocyclic units.

One approach involves designing and synthesizing novel benzamides where a heterocyclic ring is linked to the core structure. For instance, a series of new benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety were synthesized via a multi-step process that included esterification, cyanation, cyclization to form the oxadiazole ring, and a final aminolysis step. nih.gov Other complex scaffolds, such as linking a benzimidazole (B57391) to triazolo-thiadiazoles, have also been explored to generate compounds with enhanced pharmacological profiles. nih.gov The synthesis of N-(piperidine-4-yl)benzamide derivatives is another example of attaching a heterocyclic fragment to the benzamide core. nih.gov These synthetic efforts highlight the modular nature of benzamide chemistry, allowing for the systematic exploration of chemical space by introducing diverse heterocyclic systems. rsc.orgnih.gov

Table 3: Examples of Heterocyclic Moieties Introduced to Benzamide Scaffolds

| Heterocycle Introduced | Synthetic Strategy | Resulting Scaffold | Reference |

|---|---|---|---|

| Pyridine-linked 1,2,4-Oxadiazole | Multi-step synthesis including cyclization and aminolysis. | Benzamides substituted with pyridine-linked 1,2,4-oxadiazole. | nih.gov |

| Piperidine | Amidation reaction with a piperidine-containing amine. | N-(piperidine-4-yl)benzamide derivatives. | nih.gov |

| Triazolo-thiadiazole | Coupling of benzimidazole scaffold with other heterocyclic moieties. | Benzimidazole hybrid heterocycles. | nih.gov |

| Quinoline (B57606) | Amidation with quinoline carboxylic acid. | 4-(Quinoline-4-carboxylamide)benzamide derivatives. | nih.gov |

Scaffold Hopping Strategies in Chemical Design

Scaffold hopping is a pivotal strategy in medicinal chemistry for the discovery of novel compounds by modifying the core structure (scaffold) of a known active molecule while aiming to retain or improve its biological activity. uniroma1.itniper.gov.inbhsai.org This approach is crucial for expanding into new chemical spaces, enhancing pharmacokinetic profiles, and generating patentable intellectual property. uniroma1.itniper.gov.in

A primary technique within scaffold hopping is bioisosteric replacement, where atoms or groups are exchanged for others with similar physicochemical properties. bhsai.org In the context of this compound, this can be applied to both the benzamide core and the cyanoamino functional group. For instance, the central phenyl ring, which can be susceptible to oxidative metabolism, is often a target for replacement. nih.gov Electron-deficient heterocycles are common replacements that can improve metabolic stability. nih.gov

| Original Group (in Benzamide Scaffold) | Potential Bioisosteric Replacement | Rationale/Potential Advantage | Reference |

|---|---|---|---|

| Phenyl | Pyridyl, Pyrimidyl | Increases metabolic stability by adding nitrogen atoms. | niper.gov.innih.gov |

| Phenyl | Benzimidazole | Conserves 3D structure while potentially improving metabolic stability and reducing cytotoxicity. | nih.gov |

| Phenyl | Five-membered heterocycles (e.g., Thiophene (B33073), Furan) | Can enhance metabolic stability and alter electronic properties. | nih.gov |

| Amide Linker (-CONH-) | N-Cyano Sulfilimine | Acts as a non-classical amide bioisostere with strong hydrogen bond acceptor character and high permeability. | rsc.org |

| Cyanoamino Group (-NH-CN) | Tetrazole, Carboxylate Bioisosteres | Can mimic the acidic or hydrogen bonding properties of the cyanoamino group. | google.comstereoelectronics.org |

The N-cyano sulfilimine group has been successfully used as a non-classical bioisostere for the amide bond in insecticides, demonstrating that cyano-containing functional groups can serve as effective mimics for other functionalities, offering high permeability and potent biological activity. rsc.org This suggests that the cyanoamino group in this compound could itself be a strategic bioisosteric replacement for other groups or be replaced by functionalities like tetrazoles to modulate properties. rsc.orggoogle.com

Mechanistic Elucidation of Key Reaction Pathways

Detailed Reaction Mechanism Studies

The synthesis of N-cyanobenzamides, including this compound, can be efficiently achieved through modern catalytic methods. A prominent route is the palladium-catalyzed carbonylative coupling of aryl halides with cyanamide (B42294) and carbon monoxide. rsc.orgorganic-chemistry.orgresearchgate.net

A plausible mechanism for the synthesis of an N-cyanobenzamide from an aryl halide, adapted from detailed studies on related palladium-catalyzed aminocarbonylations, proceeds through a catalytic cycle: nih.gov

Oxidative Addition : The active Pd(0) catalyst, often complexed with a phosphine (B1218219) ligand, undergoes oxidative addition with the aryl halide (Ar-X) to form a square planar arylpalladium(II) complex. nih.gov

CO Insertion : A molecule of carbon monoxide (CO) coordinates to the arylpalladium(II) complex and subsequently inserts into the Palladium-Aryl bond. This forms a phenacylpalladium(II) complex (also known as a benzoylpalladium complex). nih.gov

Nucleophilic Attack & Amide Formation : Cyanamide (H₂NCN), acting as the nitrogen nucleophile, displaces the halide ligand on the phenacylpalladium(II) complex. Deprotonation can lead to a palladium amido-type intermediate. nih.gov

Reductive Elimination : The final N-cyanobenzamide product is formed via reductive elimination from the palladium center. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

This one-pot, multi-component reaction is highly efficient and avoids the need for intermediate purification, making it an atom-economical process suitable for creating diverse libraries of compounds. organic-chemistry.org

Role of Intermediates and Transition States

The reaction pathway is defined by a series of key intermediates and the transition states that connect them. In the palladium-catalyzed synthesis of N-cyanobenzamides, the primary intermediates are organometallic palladium complexes. nih.gov

Arylpalladium(II) Halide Complex : This is the first key intermediate, formed after the rate-limiting oxidative addition step. nih.gov

Phenacylpalladium(II) Halide Complex : Formed via CO insertion, this acyl-metal complex is the electrophile that reacts with the cyanamide nucleophile. nih.gov

The transition state for the initial oxidative addition of the aryl halide to the Pd(0) complex involves the cleavage of the carbon-halogen bond. nih.gov The subsequent reaction of the phenacylpalladium complex with the amine nucleophile (cyanamide) proceeds through its own set of transition states. In the classic nucleophilic acyl substitution on a benzoyl chloride, the reaction proceeds through a tetrahedral carbonyl addition intermediate. libretexts.org While the palladium-catalyzed process is more complex, the fundamental step of nucleophilic attack on the carbonyl carbon involves a transition state leading to an intermediate where the new C-N bond is forming.

Computational studies using Density Functional Theory (DFT) are instrumental in modeling these transient states. scispace.com For the related solvolysis of benzoyl chlorides, calculations have characterized the geometries of transition structures, which can vary from planar to perpendicular depending on the substituents. researchgate.net These theoretical models help predict activation energies and understand how electronic effects of substituents influence the reaction mechanism by, for example, increasing the polarization of the carbonyl group and accelerating nucleophilic attack.

Kinetic Isotope Effect (KIE) Studies and Thermodynamic Considerations

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool used to investigate reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step (RDS). nih.govrsc.org This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes.

While no KIE studies have been published specifically for this compound, research on analogous benzamide syntheses provides significant insight.

In the palladium-catalyzed aminocarbonylation of aryl chlorides, a primary ¹³C KIE was observed, which indicated that the cleavage of the carbon-halogen bond during oxidative addition is part of the rate-determining step. nih.gov

In Rh(III)-catalyzed C-H activation and cyclization of benzamides, a primary deuterium (B1214612) KIE (kH/kD) of 2.8 suggested that the C-H bond cleavage is the RDS. rsc.org

A hypothetical KIE study for the palladium-catalyzed synthesis of this compound could involve using a starting aryl halide labeled with ¹³C at the carbon bearing the halogen. Observing a significant KIE would confirm that oxidative addition is rate-limiting for this specific substrate as well.

Thermodynamic Considerations

Thermodynamic data provides fundamental information about the stability and energetics of a compound and its formation. While specific data for this compound is not available, data for benzamide serves as a valuable proxy for the core scaffold. The stability of benzamide in different physical states and its interactions in forming multi-component systems like cocrystals have been studied.

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Enthalpy of Fusion (ΔfusH) | 23.760 | kJ/mol | - |

| Enthalpy of Sublimation (ΔsubH°) | 102 ± 1 | kJ/mol | - |

Furthermore, the thermodynamics of cocrystal formation involving benzamide have been determined, shedding light on the intermolecular forces that govern its solid-state behavior.

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Gibbs Free Energy of Formation (ΔfG°) | -6.0 ± 0.1 | kJ/mol | google.com |

| Enthalpy of Formation (ΔfH°) | -21.7 ± 2.4 | kJ/mol | google.com |

| Entropy of Formation (ΔfS°) | -52.7 ± 8.1 | J/(mol·K) | google.com |

The negative Gibbs free energy indicates that the formation of the cocrystal is a spontaneous process, driven by a favorable enthalpy change that overcomes the unfavorable decrease in entropy. google.com These thermodynamic values are crucial for understanding the stability and formulation of crystalline solids containing the benzamide scaffold.

Crystallographic Studies and Crystal Engineering

Crystallographic studies provide a foundational understanding of the three-dimensional arrangement of atoms and molecules in the solid state. For this compound and related structures, these studies unveil the precise molecular geometry and the complex network of intermolecular interactions that dictate its crystal packing.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique for determining the exact atomic arrangement within a crystal. Although a specific crystallographic study for this compound was not found, analysis of closely related benzamide derivatives provides insight into the expected structural features. For instance, the crystal structure of N-(4-Cyanobenzyl)benzamide, a derivative of 4-(aminomethyl)benzonitrile, was determined to be monoclinic. nih.govnih.gov

Detailed crystallographic data for related benzamide compounds are often reported, including lattice parameters and space groups. For example, N-(5-Cyanononan-5-yl)benzamide crystallizes in the orthorhombic space group Pbca. nih.gov Similarly, a benzamide bearing a 4-aminoantipyrine (B1666024) moiety has been characterized using X-ray diffraction, confirming its molecular structure. growkudos.com These studies typically involve the use of diffractometers and specialized software for structure solution and refinement. nih.gov

Analysis of Intermolecular Interactions

Intermolecular interactions, particularly hydrogen bonds, are crucial in dictating the supramolecular architecture of crystals. In many benzamide derivatives, intermolecular N—H⋯O hydrogen bonds are a prominent feature, often leading to the formation of infinite chains. nih.govnih.govnih.gov For example, in N-(4-Cyanobenzyl)benzamide, molecules are linked into infinite chains via such hydrogen bonds. nih.govnih.gov

Crystal Packing Architectures

The arrangement of molecules in a crystal, or crystal packing, is a consequence of the various intermolecular forces. In benzamide derivatives, common packing motifs include the formation of chains and layered structures. nih.govnih.govgoettingen-research-online.de For instance, N-(5-Cyanononan-5-yl)benzamide molecules are linked into chains along the a-axis by N—H⋯O and C—H⋯O hydrogen bonds. nih.gov

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a substance to exist in more than one crystal form, and pseudopolymorphism, where different crystal forms contain different types or amounts of solvent molecules, are critical considerations in pharmaceutical sciences and materials science. While specific studies on the polymorphism of this compound are not detailed in the provided results, the potential for different packing arrangements due to the flexibility of the cyanoamino and benzamide groups suggests that polymorphism could be possible.

Studies on related systems, such as aminobenzonitriles, have revealed temperature-dependent solid-solid phase transitions, indicating the existence of different polymorphic forms. goettingen-research-online.de The investigation of polymorphism often involves techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and variable-temperature X-ray diffraction to identify and characterize different solid-state forms.

Cocrystal Formation and Design Principles

Cocrystallization is a technique used to modify the physicochemical properties of a solid by combining it with another molecule (a coformer) in the same crystal lattice. nih.govbrieflands.com The design of cocrystals relies on the principles of supramolecular chemistry and the predictable formation of hydrogen bonds and other non-covalent interactions. brieflands.comtaylorfrancis.com

For benzamides, cocrystals have been successfully formed with various coformers, particularly carboxylic acids. arxiv.orglookchem.com The formation of these cocrystals is often driven by the robust acid-amide heterosynthon. researchgate.netrsc.org However, the success of cocrystallization can be influenced by factors such as the electronic properties of the substituents on the coformer. lookchem.com Computational methods can be employed to predict the likelihood of cocrystal formation by estimating the interaction energies between the components. arxiv.orglookchem.com

Advanced Spectroscopic Characterization for Structural Assignment

Spectroscopic techniques are indispensable for the structural elucidation of molecules in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for determining the chemical structure of organic molecules. For benzamide and its derivatives, the chemical shifts of the protons and carbons provide information about the electronic environment of the different parts of the molecule. rsc.orgchemicalbook.com For instance, in the ¹H NMR spectrum of benzamide, distinct signals are observed for the amide protons and the aromatic protons. chemicalbook.com The presence of hydrogen bonding can influence the chemical shift of the amide protons, often causing a downfield shift. libretexts.org

Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mdpi.comresearchgate.net In the FTIR spectrum of a benzamide, characteristic absorption bands are expected for the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and the vibrations of the aromatic ring. researchgate.net The position and shape of these bands can be sensitive to the intermolecular interactions within the crystal. nih.gov For example, the N-H stretching frequency can shift upon hydrogen bond formation. nih.gov

Interactive Data Table: Crystallographic Data for Related Benzamide Derivatives

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| N-(4-Cyanobenzyl)benzamide | Monoclinic | P2₁/c | N—H⋯O hydrogen bonds forming infinite chains | nih.govnih.gov |

| N-(5-Cyanononan-5-yl)benzamide | Orthorhombic | Pbca | N—H⋯O and C—H⋯O hydrogen bonds forming chains | nih.gov |

| N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide | Monoclinic | P2₁/c | N—H⋯O, N—H⋯N, and C—H⋯N hydrogen bonds forming 2D networks | nih.gov |

Interactive Data Table: Spectroscopic Data for Benzamide

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | Distinct signals for amide and aromatic protons. | chemicalbook.com |

| ¹³C NMR | Characteristic signals for carbonyl and aromatic carbons. | rsc.org |

| FTIR | Absorption bands for N-H stretch, C=O stretch, and aromatic ring vibrations. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of atomic connectivity and for probing molecular dynamics. For amide-containing compounds, ¹H and ¹³C NMR provide critical data on the chemical environment of the constituent atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a benzamide derivative, the aromatic protons usually appear in the range of 7.0-8.5 ppm. The protons of the amide group (-CONH₂) are often observed as a broad signal due to quadrupole broadening and chemical exchange. The chemical shifts can be influenced by the solvent, with DMSO often used to sharpen the NH proton signals through hydrogen bonding. researchgate.net The cyanoamino group at the para position is expected to influence the chemical shifts of the aromatic protons due to its electronic effects.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide group in benzamides typically resonates in the range of 165-180 ppm. wisc.edu Aromatic carbons appear between 110 and 140 ppm. wisc.edu The carbon of the cyano group (-C≡N) has a characteristic chemical shift in the range of 110-125 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (C-H) | 7.0 - 8.5 |

| ¹H | Amide (NH₂) | Variable, often broad |

| ¹H | Cyanoamino (NH) | Variable |

| ¹³C | Carbonyl (C=O) | 165 - 180 |

| ¹³C | Aromatic (C) | 110 - 140 |

| ¹³C | Cyano (C≡N) | 110 - 125 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. The N-H stretching vibrations of the primary amide (NH₂) typically appear as two bands in the region of 3100-3500 cm⁻¹. spectroscopyonline.com The C=O stretching vibration of the amide group is a strong band, usually found between 1630 and 1680 cm⁻¹. spectroscopyonline.com The C≡N stretching vibration of the cyano group gives rise to a sharp, medium-intensity band around 2200-2260 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ region. pg.edu.pl

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric stretching of the aromatic ring is also often a prominent feature.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (NH₂) | N-H Stretch | 3100 - 3500 |

| Amide (C=O) | C=O Stretch | 1630 - 1680 |

| Cyano (C≡N) | C≡N Stretch | 2200 - 2260 |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1400 - 1600 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. For related benzamide derivatives, the molecular ion peak is often observed. researchgate.net The presence of the ¹³C isotope will give rise to a small M+1 peak. chemguide.co.uk

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For benzamide and its derivatives, the UV-Vis spectrum is characterized by π → π* transitions of the aromatic ring and the carbonyl group. researchgate.net The presence of the cyanoamino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzamide. These transitions typically occur in the UV region of the electromagnetic spectrum. libretexts.org The specific wavelengths of maximum absorbance (λ_max) are influenced by the solvent polarity. uobabylon.edu.iq

Solid-State Properties and Material Science Considerations

The solid-state properties of a compound, such as its crystalline form and thermal stability, are crucial for its application in material science.

Amorphous vs. Crystalline Forms and Their Implications

A compound can exist in either a highly ordered crystalline state or a disordered amorphous state. These forms can exhibit different physical properties, including solubility, bioavailability, and mechanical strength. nih.govmagtech.com.cn

Crystalline Form: The crystalline form of a substance is characterized by a long-range, ordered arrangement of molecules in a crystal lattice. osti.gov This ordered structure generally results in higher melting points and lower solubility compared to the amorphous form. nih.gov For some benzamide derivatives, different polymorphic forms have been identified, each with a unique crystal structure. osti.govmdpi.com

Amorphous Form: The amorphous form lacks long-range order and can be considered a supercooled liquid with a random molecular arrangement. semanticscholar.org This disordered state often leads to higher apparent solubility and faster dissolution rates, which can be advantageous in certain applications. magtech.com.cn However, amorphous forms are thermodynamically unstable and can crystallize over time. magtech.com.cn

Thermal Analysis Techniques in Solid-State Research

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. vub.be It can be used to determine the melting point, glass transition temperature (for amorphous materials), and enthalpy of fusion. For a crystalline solid like many benzamides, a sharp endothermic peak corresponding to its melting point would be observed. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. vub.be It provides information about the thermal stability and decomposition of the compound. For a stable compound like benzamide, the TGA curve would show a single-step mass loss corresponding to its evaporation after melting, without significant decomposition. researchgate.net

Influence of Solid-State Form on Chemical Stability and Reactivity

The solid-state form of a chemical compound, a phenomenon known as polymorphism, can significantly impact its chemical stability and reactivity. Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice. researchgate.net Although chemically identical, polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and, crucially, chemical stability. researchgate.net The study of polymorphism is of paramount importance in the pharmaceutical and materials sciences, as the selection of a specific polymorphic form can be critical for a product's efficacy, shelf-life, and manufacturing consistency. researchgate.net

While specific research on the polymorphic forms of this compound is not extensively available in the public domain, the principles governing the influence of solid-state structure on stability and reactivity can be effectively illustrated by examining its parent compound, benzamide. Benzamide is a well-documented organic compound known for its rich polymorphic behavior since its discovery in 1832. researchgate.netnih.gov It is known to exist in at least four polymorphic forms (I, II, III, and IV), each with distinct structural and thermodynamic properties. researchgate.netacs.org

The various polymorphs of benzamide arise from different arrangements of hydrogen bonding and π-stacking interactions. researchgate.net The central structural motif in all its phases is a dimer formed by double hydrogen bonds between the hydrophilic amide groups. researchgate.net The variation in how these dimers pack gives rise to the different polymorphic forms.

Relative Stability of Benzamide Polymorphs

The thermodynamic stability of different polymorphs can be ranked by their lattice energy, with the most stable form having the lowest energy. rsc.org Under ambient conditions, Form I of benzamide is the most thermodynamically stable. nih.gov Forms II and III are considered metastable, meaning they are stable under certain conditions but will tend to convert to the more stable Form I over time. researchgate.netacs.org Form IV is a highly disordered polymorph discovered through melt crystallization. acs.org

The relative stability of these forms is not absolute and can be influenced by external factors. For instance, the presence of impurities can alter the thermodynamic landscape. Research has shown that the presence of nicotinamide (B372718) can promote the transformation of the stable Form I to the metastable Form III through the formation of a solid solution. researchgate.netsemanticscholar.org In this scenario, the incorporation of nicotinamide into the crystal lattice of benzamide destabilizes Form I while stabilizing Form III. semanticscholar.org This thermodynamic switch allows for the consistent crystallization of the otherwise elusive Form III. researchgate.net

Mechanochemical stress, such as grinding, is another factor that can induce polymorphic transformations. It has been demonstrated that the complete conversion of benzamide's Form I to the metastable Form III can be achieved through mechanochemical treatment, particularly when seeded with catalytic amounts of nicotinamide. nih.govresearchgate.net

The following table summarizes the known polymorphs of benzamide and their relative stability.

| Polymorph | Crystal System | Key Structural Feature | Relative Stability |

| Form I | Monoclinic | Most stable packing of hydrogen-bonded dimers. | Most stable at ambient conditions. nih.gov |

| Form II | Orthorhombic | A metastable arrangement of hydrogen-bonded dimers. | Metastable. researchgate.netacs.org |

| Form III | Monoclinic | A polytype of Form I, with a different stacking of similar layers. | Metastable, but can be stabilized by impurities like nicotinamide. researchgate.netresearchgate.net |

| Form IV | - | Highly disordered structure. | Metastable, observed from melt crystallization. acs.org |

This table is based on data for benzamide as a model compound.

Impact on Chemical Reactivity

The arrangement of molecules in the solid state directly influences a compound's chemical reactivity. Different polymorphs expose different crystal faces and may present different functional groups at the solid-gas or solid-liquid interface. This can lead to variations in their reaction kinetics and even the reaction products.

For a substituted benzamide like this compound, the accessibility of the cyanoamino and benzamide functional groups could be significantly different in various polymorphic forms. For example, a polymorph where the cyano group is sterically hindered within the crystal lattice would likely exhibit lower reactivity towards reagents targeting this group compared to a polymorph where the cyano group is more exposed on the crystal surface.

Furthermore, the thermodynamic stability of a polymorph is inversely related to its chemical potential. Metastable forms, having higher energy, are generally more reactive than their stable counterparts. This increased reactivity can be advantageous in some applications but detrimental in others, where it could lead to degradation and reduced shelf-life.

The factors influencing the stability and interconversion of benzamide polymorphs, which are expected to be relevant for this compound, are summarized in the table below.

| Influencing Factor | Effect on Solid-State Form | Reference(s) |

| Temperature | Can induce phase transitions between polymorphs. | - |

| Solvent | Can mediate the transformation between polymorphs during crystallization. acs.org | |

| Impurities | Can stabilize metastable forms through the formation of solid solutions (e.g., nicotinamide with benzamide). researchgate.netsemanticscholar.org | |

| Mechanical Stress | Grinding or milling can induce transformations from a stable to a metastable form or vice versa. nih.govresearchgate.net | |

| Substituents | Functional groups on the phenyl ring can influence crystal packing and favor or suppress certain polymorphic forms. acs.org |

This table illustrates general principles using benzamide as an example.

Computational and Theoretical Chemistry of 4 Cyanoamino Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide insights into electronic structure, geometry, and various spectroscopic and reactivity parameters.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. For 4-(Cyanoamino)benzamide, a DFT study would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. Upon optimization, key geometric parameters such as bond lengths, bond angles, and dihedral angles would be determined, providing a detailed three-dimensional picture of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. libretexts.org It is calculated by mapping the electrostatic potential onto the electron density surface. Different colors are used to denote regions of varying potential, with red typically indicating electron-rich (negative potential) areas and blue representing electron-poor (positive potential) regions. researchgate.net For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for electrophilic attack, while hydrogen atoms attached to nitrogen would likely be regions of positive potential.

Spectroscopic Property Predictions (e.g., NMR, UV-Vis, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of a molecule. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental spectra. researchgate.net Time-Dependent DFT (TD-DFT) is commonly used to simulate Ultraviolet-Visible (UV-Vis) absorption spectra, providing information about the electronic transitions within the molecule. sci-hub.se Furthermore, the calculation of vibrational frequencies using DFT can help in assigning the peaks observed in experimental Infrared (IR) and Raman spectra. Predicted spectra for this compound would be invaluable for its experimental characterization.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a molecule over time, often in the presence of a solvent or other molecules. An MD simulation of this compound would involve placing the molecule in a simulation box, typically filled with water molecules, and then solving Newton's equations of motion for all atoms in the system. This would allow for the study of its conformational dynamics, solvation effects, and potential interactions with other molecules. Such simulations are crucial for understanding its behavior in a biological or solution-phase environment.

No Specific Research Found for "this compound" in Computational and Theoretical Chemistry

Despite a comprehensive search of scientific literature, no specific computational or theoretical chemistry studies focusing exclusively on the compound "this compound" could be identified. As a result, it is not possible to provide a detailed article with research findings and data tables as requested.

The inquiry sought an in-depth analysis of "this compound" covering the following specific areas:

Computational and Theoretical Chemistry:

Conformational Analysis and Flexibility

Intermolecular Interaction Dynamics in Solution and Solid States

Binding Free Energy Calculations (e.g., MMPBSA)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling:

Ligand-Based and Structure-Based QSAR Approaches

Prediction of Molecular Properties (e.g., ADME/Tox properties from a computational perspective)

Docking Studies and Protein-Ligand Interaction Modeling

While numerous studies exist on the computational analysis of benzamide (B126) derivatives and other related structures, the specific compound "this compound" does not appear to have been the subject of dedicated research in these advanced computational fields. General methodologies for conformational analysis, QSAR, and molecular docking are well-established in medicinal and computational chemistry, but the application of these techniques and the resulting specific data for "this compound" are not available in the public domain.

Therefore, without published research data, any attempt to generate content for the requested sections would be speculative and would not meet the required standard of scientific accuracy and reliance on detailed research findings.

It is recommended that for such specific and technical information, one should refer to specialized chemical databases or consider commissioning a dedicated computational study on "this compound" to obtain the desired data.

Docking Studies and Protein-Ligand Interaction Modeling

Computational Assessment of Binding Modes with Target Macromolecules

Computational docking studies have been instrumental in elucidating the binding modes of benzamide derivatives with various protein targets. For instance, in the case of 4-(Arylaminomethyl)benzamide derivatives targeting protein kinases, molecular modeling has been employed to predict how these molecules orient themselves within the active site. nih.govnih.gov

A study on novel 4-(Arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors revealed that these compounds adopt a specific conformation when binding to the T315I-mutant Abl kinase. nih.govnih.gov The 4-(aminomethyl)benzamide (B1271630) fragment was proposed as a flexible linker that allows the molecule to fit favorably within the active site, circumventing steric hindrance from bulky residues like isoleucine. nih.gov This flexibility is crucial for establishing effective binding. nih.gov

These studies underscore the importance of the benzamide core and its substituents in determining the binding orientation. The cyanoamino group in this compound would likely influence the electronic and steric properties, leading to a unique binding mode that would require specific computational analysis to be fully understood.

| Compound/Analog | Target Macromolecule | Predicted Binding Mode | Reference |

| 4-(Arylaminomethyl)benzamide derivative (analogue 10) | T315I-mutant Abl kinase | The 4-(aminomethyl)benzamide fragment acts as a flexible linker, allowing the molecule to bypass the bulky isoleucine residue and bind to the active center. | nih.govnih.gov |

| 4-(quinolin-4-yl)amino)benzamide derivatives | Influenza virus RNA polymerase (PA−PB1, PDB ID: 3CM8) | The benzene (B151609) ring and the oxygen atom of the 4-aminobenzoic acid moiety show pivotal interactions with the RNA polymerase. | mdpi.com |

Identification of Key Interacting Residues and Binding Site Characteristics

A crucial aspect of computational chemistry is the identification of key amino acid residues that form stabilizing interactions with a ligand. For 4-(Arylaminomethyl)benzamide derivatives targeting the T315I-mutant Abl kinase, the flexible linker was designed to avoid steric clashes with the isoleucine residue at position 315. nih.gov This suggests that the binding site is constrained and that bypassing this residue is a key determinant of binding affinity.

In the case of 4-(quinolin-4-yl)amino)benzamide derivatives and the influenza virus RNA polymerase, specific interactions have been identified. mdpi.com The nitrogen atom in the quinoline (B57606) ring of one derivative, G23, forms a hydrogen bond with GLU623. mdpi.com Furthermore, the benzene ring of the 4-(quinolin-4-yl)amino)benzamide core is essential for establishing Pi-Pi stacking interactions with TRP706. mdpi.com The study highlighted GLU623, LYS643, and TRP706 as key amino acid residues that interact with these ligands. mdpi.com

These findings illustrate that both hydrogen bonding and hydrophobic interactions are critical for the binding of these benzamide analogs. The characteristics of the binding site, including the presence of specific polar and non-polar residues, dictate the nature and strength of these interactions.

| Compound/Analog | Target Macromolecule | Key Interacting Residues | Binding Site Characteristics | Reference |

| 4-(Arylaminomethyl)benzamide derivative (analogue 10) | T315I-mutant Abl kinase | Designed to avoid steric clash with Ile-315. | Contains a bulky gatekeeper residue (Isoleucine) that restricts access to the active site. | nih.gov |

| 4-(quinolin-4-yl)amino)benzamide derivatives (e.g., G23) | Influenza virus RNA polymerase (PA−PB1, PDB ID: 3CM8) | GLU623, LYS643, TRP706 | The active site accommodates hydrogen bond donors/acceptors and aromatic systems for Pi-Pi stacking. | mdpi.com |

Rational Design Based on Docking Outcomes

The insights gained from computational docking are pivotal for the rational design of more potent and selective inhibitors. For 4-(Arylaminomethyl)benzamide derivatives, the understanding that a flexible linker could overcome the steric hindrance of the T315I mutation was a direct outcome of molecular modeling. nih.gov This led to the synthesis of a series of compounds with this feature, some of which exhibited potent inhibitory activity against various tyrosine kinases. nih.govnih.gov

Similarly, the docking studies of 4-(quinolin-4-yl)amino)benzamide derivatives provided a structural basis for their anti-influenza activity. mdpi.com The identification of key interactions with residues like GLU623 and TRP706 offers a roadmap for designing new analogs. mdpi.com For example, modifications to the quinoline or benzamide moieties could be made to enhance the hydrogen bonding or Pi-Pi stacking interactions, respectively, potentially leading to improved antiviral potency.

This iterative process of computational prediction, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery. The rational design of novel compounds based on docking outcomes allows for a more targeted and efficient search for effective therapeutic agents. nih.gov

Structure Activity Relationship Sar and Structure Target Interaction Studies for 4 Cyanoamino Benzamide Analogues

Impact of Cyanoamino Group and Benzamide (B126) Core Modifications on Molecular Recognition

The molecular architecture of 4-(cyanoamino)benzamide offers multiple points for modification, each with the potential to significantly alter the compound's interaction with biological targets. The cyanoamino group and the benzamide core are central to these interactions, and their modifications have been the subject of extensive research to understand their roles in binding affinity and selectivity.

Systematic Investigation of Substituent Effects on Binding Affinity and Selectivity

Systematic investigations into the effects of substituents on the this compound scaffold have provided valuable insights into the structural requirements for potent and selective enzyme inhibition. These studies typically involve the synthesis of a series of analogues with varied chemical groups at different positions and the subsequent evaluation of their inhibitory activity against a panel of enzymes.

For instance, in the context of SARS-CoV protease inhibitors, modifications to the benzamide moiety have been shown to be critical for binding affinity. While a bioisosteric replacement of the benzene (B151609) ring with a thiophene (B33073) ring is tolerated with only a minor decrease in inhibition, replacing it with aliphatic groups of similar size or lipophilicity leads to inactivity. nih.gov This suggests that the aromatic nature of the benzamide core is essential for productive interactions within the enzyme's binding pocket. Furthermore, the position and nature of substituents on the benzamide ring play a significant role. The addition of an amino group to the benzamide moiety, for example, has been found to increase inhibitory capacity against SARS-CoV protease, with the specific position of the amino group having a seemingly minor impact. nih.gov However, further derivatization of this amino group with larger or electronically different substituents, such as dimethylamino, sulfonamide, or carbamate (B1207046) groups, generally leads to a reduction in activity. nih.gov

In the realm of acetylcholinesterase (AChE) inhibitors, the substitution pattern on the benzamide ring also dictates the inhibitory potency. Studies on benzamide and picolinamide (B142947) derivatives have revealed that the position of a dimethylamine (B145610) side chain markedly influences the inhibitory activity and selectivity against AChE and butyrylcholinesterase (BChE). nih.gov Interestingly, picolinamide derivatives, where the benzamide core is replaced by a pyridine (B92270) carboxamide, have demonstrated stronger bioactivity than their benzamide counterparts. nih.gov This highlights the importance of the electronic and steric properties of the core aromatic system in molecular recognition.

The following interactive table summarizes the effects of various substituents on the activity of benzamide analogues against different targets, as reported in the literature.

| Target Enzyme | Scaffold Modification | Substituent | Effect on Activity |

| SARS-CoV Protease | Benzamide Core | Thiophene (bioisostere) | Minor decrease |

| SARS-CoV Protease | Benzamide Core | Aliphatic groups | Inactive |

| SARS-CoV Protease | Benzamide Ring | Amino group | Increased |

| SARS-CoV Protease | Amino Substituent | Dimethylamino, Sulfonamide | Decreased |

| Acetylcholinesterase | Benzamide Ring | Dimethylamine side chain | Position dependent |

| Acetylcholinesterase | Benzamide Core | Picolinamide (bioisostere) | Increased |

Positional Isomerism and Stereochemical Influence on Activity

The spatial arrangement of functional groups, governed by positional isomerism and stereochemistry, is a critical determinant of the biological activity of this compound analogues. The precise positioning of key interacting moieties within the enzyme's active site is often essential for achieving high-affinity binding and potent inhibition.

Studies on benzamide derivatives as SARS-CoV protease inhibitors have underscored the importance of the amide bond's orientation. When the amide group linking the phenyl and (naphthalen-1-yl)ethyl moieties was inverted to an anilide, the compounds lost their inhibitory activity, demonstrating the critical role of the amide's directionality for proper binding. nih.gov

In the context of AChE inhibitors, the influence of positional isomerism has been clearly demonstrated. A series of benzamide and picolinamide derivatives with a dimethylamine side chain showed that the substitution position of this side chain had a marked effect on both the inhibitory activity and the selectivity for AChE over BChE. nih.gov This indicates that the precise location of this basic group is crucial for optimal interaction with the enzyme's active site, which is known to have distinct regions that can be targeted.

Stereochemistry also plays a pivotal role in the activity of these compounds. For many enzyme inhibitors, one enantiomer is significantly more active than the other, a phenomenon known as stereoselectivity. This is because the three-dimensional structure of the enzyme's active site is chiral, leading to differential interactions with the enantiomers of a chiral inhibitor. While specific studies on the stereochemical influence of this compound analogues are limited, research on related benzamide inhibitors for various targets consistently highlights the importance of stereochemistry in achieving potent biological activity.

Mechanistic Insights into Biological Target Modulation

Understanding the mechanism by which this compound analogues modulate their biological targets is fundamental to their development as therapeutic agents. This involves detailed studies of their enzyme inhibition kinetics, the nature of their binding to the target, and any conformational changes induced upon binding.

Enzyme Inhibition Kinetics and Mechanism (e.g., mixed-type inhibition, specific enzyme targets like DNMT, HDAC, CA, AChE, Cathepsin B, SARS-CoV protease)

The inhibitory mechanism of this compound analogues can vary depending on the specific compound and the target enzyme. Kinetic studies are employed to elucidate these mechanisms, which can be competitive, non-competitive, uncompetitive, or mixed-type inhibition.

For instance, in the case of AChE, a study of benzamide and picolinamide derivatives revealed that the most potent compound exhibited a mixed-type inhibition against the enzyme. nih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This type of inhibition can be particularly effective as it is not fully overcome by increasing substrate concentrations. Similarly, kinetic studies of other AChE inhibitors have also shown mixed-type inhibition. nih.gov

In the context of histone deacetylase (HDAC) inhibitors, benzamide-containing compounds have been shown to be long-residence-time inhibitors with slow association and dissociation kinetic rates. nih.gov This contrasts with hydroxamate-based inhibitors, which typically exhibit rapid binding kinetics. nih.gov The slow-binding properties of benzamides can have significant implications for their cellular activity and duration of action.

The following table provides a summary of the observed inhibition kinetics for benzamide and cyanoamide analogues against various enzyme targets.

| Target Enzyme | Inhibitor Class | Inhibition Mechanism |

| Acetylcholinesterase | Benzamide/Picolinamide derivatives | Mixed-type nih.govnih.gov |

| Histone Deacetylases | Benzamide derivatives | Slow, tight-binding nih.gov |

| SARS-CoV Protease | Benzamide derivatives | Non-covalent, competitive nih.gov |

| Cathepsin K | Acyclic cyanamides | Not specified nih.gov |

| Carbonic Anhydrase | Sulfonamide derivatives | Not specified nih.gov |

| DNA Methyltransferase | Quinoline-based benzamides | Competitive with DNA nih.gov |

Ligand-Target Binding Modes and Conformational Changes

The interaction between an inhibitor and its target enzyme at the molecular level is defined by its binding mode, which involves a network of non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The binding of an inhibitor can also induce conformational changes in the enzyme, which can be crucial for its inhibitory effect.

Molecular docking and X-ray crystallography studies have provided detailed insights into the binding modes of benzamide analogues with various enzymes. For HDACs , the benzamide group is known to chelate with the zinc ion in the active site. researchgate.net The inhibitor can also form key interactions with surrounding amino acid residues, leading to conformational changes in the enzyme. researchgate.net

In the case of SARS-CoV protease , non-covalent benzamide inhibitors have been shown to bind in the S3 and S4 pockets of the enzyme. nih.gov The orientation of the benzamide moiety and its substituents is critical for establishing these interactions.

For AChE , molecular docking studies of benzamide derivatives have revealed that they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This dual-site binding can contribute to their potent inhibitory activity.

The binding of an inhibitor can lead to significant conformational changes in the target enzyme. For example, studies on benzamidinium-based inhibitors have shown that the ligand can adopt a higher energy conformation when bound to the protein receptor compared to its conformation in the gas phase or in a small molecule crystal structure. nih.gov This induced fit can be a key aspect of the binding process. In some cases, the binding of an inhibitor can even lead to the degradation of the target enzyme, as has been observed for some DNMT1 inhibitors. nih.gov

Advanced In Vitro Mechanistic Studies (focus on molecular and cellular pathways)

Beyond direct enzyme inhibition, it is crucial to understand the broader cellular consequences of treating with this compound analogues. Advanced in vitro studies are employed to investigate how these compounds affect various molecular and cellular pathways, providing a more complete picture of their mechanism of action.

For instance, some DNMT inhibitors have been shown to induce the re-expression of tumor suppressor genes that were silenced by hypermethylation. nih.gov This demonstrates a clear link between enzyme inhibition and a downstream cellular effect. In the context of cancer, benzamide-based HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. nih.gov These cellular effects are the ultimate therapeutic goal of such inhibitors.

Furthermore, studies on cinnamide derivatives, which share structural similarities with benzamides, have demonstrated neuroprotective effects in cellular models of ischemic stroke. nih.gov These compounds were found to protect cells from glutamate-induced apoptosis via the caspase-3 pathway. nih.gov Such studies are vital for elucidating the full therapeutic potential of these classes of compounds and for identifying the molecular pathways that mediate their effects.

Advanced Research Perspectives and Emerging Directions for 4 Cyanoamino Benzamide

Design of Novel Functional Materials Incorporating 4-(Cyanoamino)benzamide Scaffolds

The molecular architecture of this compound offers distinct functional groups that can drive the formation of highly ordered, functional materials through various non-covalent and covalent interactions.

Supramolecular Assemblies and Self-Assembly Properties

Supramolecular chemistry involves the study of chemical systems composed of molecules organized through non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. nih.gov The self-assembly of molecules into well-defined, stable structures is a cornerstone of this field, with applications in creating novel nanomaterials. nih.govtue.nl

The this compound scaffold is particularly well-suited for forming supramolecular assemblies. The benzamide (B126) group itself is a powerful motif for creating strong and directional hydrogen bonds. researchgate.net Specifically, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This arrangement is fundamental to the secondary structures of proteins, like β-sheets, where hydrogen bonds between amide groups dictate the architecture. nih.gov Similarly, molecules containing benzamide can form two-dimensional supramolecular structures through intermolecular N-H···O and O-H···N hydrogen bonds. researchgate.net

Furthermore, the cyano group (-C≡N) and the aromatic phenyl ring in this compound introduce additional possibilities for interaction. The phenyl ring can participate in π–π stacking interactions, which are crucial for the stability of many self-assembled systems, including those formed by aromatic amino acids. nih.gov The combination of robust hydrogen bonding from the benzamide and cyanoamino groups with aromatic stacking interactions could allow this compound to self-assemble into complex architectures like nanotubes, fibers, or sheets, similar to those observed with self-assembling cyclic peptides. nih.govresearchgate.net The ability to form co-assemblies with other molecules could also be explored, potentially leading to materials with integrated functionalities. osti.gov

Coordination Chemistry of Benzamide Derivatives

The field of coordination chemistry examines the bonding of ligands to a central metal atom or ion. Benzamide derivatives are versatile ligands due to the presence of multiple potential donor atoms. ontosight.ai The primary coordination sites are typically the hard oxygen atom of the amide carbonyl group and the softer nitrogen atom of the amine or other N-containing functions. mdpi.com

In the context of this compound, the amide oxygen, the amino nitrogen, and the cyano nitrogen all present potential sites for metal coordination. The choice of the metal ion and reaction conditions can influence which donor atom binds. For instance, studies with copper(II) have shown its tendency to bind to softer ligands like nitrogen atoms. mdpi.com Lanthanide (4f) and 3d metal ions have been shown to form complex structures with polyalcohol ligands, where coordination is driven by both oxygen and nitrogen donors, leading to compounds with interesting magnetic properties. nih.gov

The coordination of metal ions to this compound could lead to the formation of:

Discrete Metal Complexes: Single metal ions coordinated by one or more benzamide ligands.

Coordination Polymers: Extended one-, two-, or three-dimensional networks where the benzamide ligand bridges multiple metal centers.

These metal-organic structures could exhibit unique catalytic, magnetic, or optical properties, making them valuable in materials science.

Integration into Advanced Materials Science

The ability of this compound to participate in both supramolecular assembly and metal coordination makes it a promising candidate for integration into advanced materials. By leveraging its self-assembly properties, it could be used to create hydrogels or other soft materials. researchgate.net The incorporation of this scaffold into polymers could yield materials with enhanced thermal stability and specific functionalities. For example, the principles used in creating bio-based benzoxazine (B1645224) polymers through sustainable methods could be adapted. rsc.org

The synthesis of novel benzamide derivatives has been a route to new materials with applications ranging from antioxidants to antibacterial agents. researchgate.net By incorporating the this compound unit into larger polymer chains or surface coatings, it may be possible to design materials with tailored properties for electronics, separation technologies, or biomedical applications.

Development of Chemical Probes and Tools

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function. nih.gov The development of potent and selective probes is crucial for understanding complex biological processes and for the initial stages of drug discovery. nih.govox.ac.uk Benzamide and cyano-containing scaffolds are frequently found in such molecules. ontosight.ai

The this compound structure possesses features that are attractive for probe development. For instance, research into inhibitors for bromodomains, which are readers of epigenetic marks, has identified various small molecules with amide-containing scaffolds. nih.govmdpi.com The development of probes for the BRD7 and BRD9 bromodomains has been a particular focus, with the goal of understanding their roles in gene regulation and disease. nih.govox.ac.uk

The design of chemical probes often involves modifying a core scaffold to optimize binding affinity and selectivity for the target protein. The functional groups on this compound—the cyano, amino, and amide moieties—provide multiple points for chemical modification. This allows for the synthesis of a library of derivatives to screen against biological targets. For example, researchers have developed fluorescent probes for enzyme assays by modifying existing scaffolds. chemrxiv.org The benzamide core is also present in newly designed cytotoxic agents that induce apoptosis in cancer cells, highlighting the therapeutic potential of this chemical class. nih.gov

Green Chemistry Approaches in Synthesis and Material Science

Green chemistry focuses on designing chemical processes and products that reduce or eliminate the use and generation of hazardous substances. rsc.org This is a critical consideration for both academic research and industrial applications.

Traditional methods for synthesizing benzamides can involve harsh reagents and conditions. However, greener alternatives are emerging. One innovative approach is the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine, an inexpensive commodity chemical, in the presence of a superacid. nih.gov This method provides a direct route to benzamides from simple aromatic precursors. nih.gov Other green methods include:

Biocatalysis: Using enzymes, such as amide bond synthetases, to form amide bonds under mild, aqueous conditions. This approach avoids toxic coupling reagents and solvents. rsc.org

Mechanochemistry: Employing mechanical force, such as ball milling, to drive chemical reactions. This can reduce or eliminate the need for solvents, shorten reaction times, and improve yields, as demonstrated in the synthesis of benzoxazine monomers. rsc.org

Catalytic Routes: The use of catalysts, such as boric acid, can improve the efficiency of amide synthesis from carboxylic acids and urea, reducing waste and energy consumption. youtube.com

These sustainable methodologies could be applied to the synthesis of this compound and its derivatives, making their exploration and potential application more environmentally benign.

Future Prospects in Academic Chemical Research

The this compound scaffold stands as a versatile building block with considerable untapped potential in academic research. Future investigations are likely to branch into several key areas:

Complex Supramolecular Systems: Moving beyond simple self-assembly, researchers could explore the creation of multi-component systems where this compound co-assembles with other functional molecules, such as photoswitches or bioactive peptides, to create responsive or "smart" materials.

Advanced Coordination Polymers and MOFs: Systematic exploration of the coordination of this compound with a wide range of metal ions could lead to new metal-organic frameworks (MOFs) or coordination polymers with tailored porosity, catalytic activity, or sensory capabilities.

Target-Oriented Probe Development: Leveraging the core structure, future work could focus on designing and synthesizing focused libraries of this compound derivatives as chemical probes for underexplored protein families, guided by computational modeling and high-throughput screening. nih.govmdpi.com

Optimization of Green Synthesis: Further refinement of biocatalytic and mechanochemical routes for the synthesis of this compound will be crucial for its sustainable production, enabling broader academic and industrial investigation. rsc.orgrsc.org

Table of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula | Use/Context |

| This compound | Not Available | C₈H₇N₃O | Core subject of the article |

| 4-Cyano-N-(4-acetylphenyl)benzamide | 123522-00-0 | C₁₆H₁₂N₂O₂ | Example of a benzamide derivative sigmaaldrich.com |

| 4-Amino-N-(3-(dimethylamino)propyl)benzamide | 53461-08-8 | C₁₂H₁₉N₃O | Example of a benzamide derivative chemscene.com |

| Cyanoguanidine | 461-58-5 | C₂H₄N₄ | Reagent for benzamide synthesis nih.gov |

| Benzoic acid | 65-85-0 | C₇H₆O₂ | Starting material for benzamide synthesis youtube.com |

| Urea | 57-13-6 | CH₄N₂O | Reagent for benzamide synthesis youtube.com |

| Boric acid | 10043-35-3 | BH₃O₃ | Catalyst for benzamide synthesis youtube.com |

| Benzamide oxime | 613-92-3 | C₇H₈N₂O | Related compound for studying hydrogen bonding researchgate.net |

Summary of Research Findings

| Research Area | Key Findings and Concepts | Potential Application for this compound | References |

|---|---|---|---|

| Supramolecular Assembly | Molecules with amide and aromatic groups can self-assemble via hydrogen bonding and π-π stacking to form ordered nanostructures like fibers and sheets. | Design of novel hydrogels, nanotubes, and other nanomaterials based on the self-assembly of the this compound scaffold. | nih.govnih.govresearchgate.net |

| Coordination Chemistry | Benzamide derivatives can act as ligands, coordinating with metal ions like Cu(II) and Ln(III) through oxygen and nitrogen atoms to form complexes and coordination polymers. | Synthesis of new metal-organic frameworks (MOFs) or coordination polymers with catalytic, magnetic, or sensory properties. | mdpi.comnih.gov |

| Chemical Probes | Amide-containing scaffolds are key components in chemical probes developed to study biological targets like the BRD7 and BRD9 bromodomains. | Use as a core scaffold for developing novel, selective chemical probes to investigate biological pathways and for drug discovery. | nih.govox.ac.ukmdpi.com |

| Green Chemistry Synthesis | Methods like biocatalysis, mechanochemistry, and direct carboxamidation using reagents like cyanoguanidine offer sustainable routes to benzamides. | Environmentally friendly synthesis of this compound and its derivatives, reducing waste and use of hazardous materials. | rsc.orgrsc.orgnih.gov |

Q & A

Q. What are the standard synthetic routes for preparing 4-(Cyanoamino)benzamide, and how can reaction conditions be optimized?

The synthesis of this compound derivatives typically involves coupling a cyanoamino group to a benzamide scaffold. For example, in analogous compounds like 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives, key intermediates are synthesized via nucleophilic substitution or methylation using reagents like iodomethane . Optimization includes controlling reaction temperature (e.g., 0–5°C for sensitive steps), solvent selection (DMF or THF for polar aprotic conditions), and catalysts (e.g., DCC/HOBt for amide bond formation). Yield improvements are achieved through iterative purification via column chromatography .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and cyano group integration.

- IR spectroscopy to confirm C≡N stretching (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- Mass spectrometry (HRMS) for molecular ion validation.

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% typically required for biological assays) .

Q. How can researchers evaluate the preliminary biological activity of this compound?

Initial screening involves: